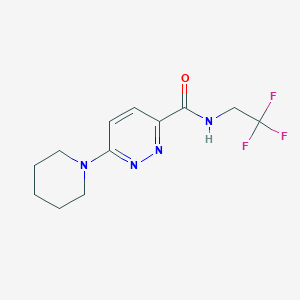
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide, commonly referred to as PTC-3, is a synthetic molecule that has been studied extensively in the scientific community for its potential applications in a variety of fields. PTC-3 is a heterocyclic compound with a unique combination of properties, including high solubility in aqueous media, low toxicity, and excellent stability in both acidic and basic media. These properties make PTC-3 an attractive option for use in a variety of applications, including medicinal chemistry, biochemistry, and drug discovery.
科学研究应用
PTC-3 has been studied extensively in the scientific community for its potential applications in a variety of fields. For example, it has been used as a reagent in the synthesis of various heterocyclic compounds, and it has also been used as a catalyst in the synthesis of other compounds. In addition, PTC-3 has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.
作用机制
The exact mechanism of action of PTC-3 is not yet fully understood, but it is believed to act as a proton donor in a variety of reactions, including those involving the formation of a carbon-carbon bond. This proton donation is thought to be mediated by the presence of the trifluoroethyl group, which can act as a proton acceptor. In addition, the piperidine ring is believed to act as a Lewis acid, facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTC-3 have not yet been studied in detail, but it is believed to have a variety of effects on the body. In particular, it is thought to be involved in the regulation of various metabolic pathways, such as those involved in energy production and the synthesis of proteins and lipids. In addition, PTC-3 may have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
PTC-3 has several advantages for use in laboratory experiments. It is highly soluble in aqueous media, making it easy to work with in the lab. In addition, it is relatively stable in both acidic and basic media, making it suitable for use in a variety of reactions. However, it is important to note that PTC-3 is toxic and should be handled with care.
未来方向
The potential applications of PTC-3 are far-reaching, and there are a number of possible future directions for research. For example, PTC-3 could be further studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. In addition, its biochemical and physiological effects could be studied in greater detail, and its mechanism of action could be further elucidated. Finally, PTC-3 could be used as a reagent in the synthesis of other compounds, and its potential as a catalyst could be explored.
合成方法
PTC-3 can be synthesized in a variety of ways, but the most commonly used method is the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces PTC-3 in high yield and is relatively easy to perform.
属性
IUPAC Name |
6-piperidin-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-16-11(20)9-4-5-10(18-17-9)19-6-2-1-3-7-19/h4-5H,1-3,6-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVHZVMRDYVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6426224.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6426228.png)
![1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6426238.png)
![2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6426244.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6426272.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B6426274.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426287.png)
![2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426289.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426291.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6426304.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B6426309.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6426314.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)